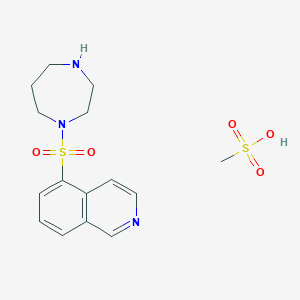

Fasudil mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1001206-62-7 |

|---|---|

Molecular Formula |

C15H21N3O5S2 |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;methanesulfonic acid |

InChI |

InChI=1S/C14H17N3O2S.CH4O3S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;1-5(2,3)4/h1,3-5,7,11,15H,2,6,8-10H2;1H3,(H,2,3,4) |

InChI Key |

MVCDPGYHRHUECK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Preclinical Profile of Fasudil Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for Fasudil mesylate, a potent Rho-kinase (ROCK) inhibitor. The information presented herein is curated from a range of preclinical studies, offering insights into its mechanism of action, efficacy across various disease models, and pharmacokinetic profile.

Core Mechanism of Action

This compound's primary pharmacological activity is the inhibition of Rho-kinase (ROCK), a serine/threonine kinase that plays a pivotal role in various cellular functions.[1] Activated by the small GTPase RhoA, ROCK influences the phosphorylation of downstream targets like myosin light chain (MLC), leading to increased smooth muscle contraction and vasoconstriction.[1] By inhibiting ROCK, Fasudil prevents MLC phosphorylation, resulting in smooth muscle relaxation and vasodilation.[1][2] This mechanism underpins its therapeutic effects in conditions characterized by vasoconstriction, such as cerebral vasospasm.[1] Beyond its vasodilatory effects, ROCK inhibition by Fasudil also impacts cell motility, proliferation, apoptosis, and inflammation, suggesting its potential in a wider range of therapeutic areas including cancer and neurodegenerative diseases.[1][3][4]

Signaling Pathway

The central signaling pathway modulated by Fasudil is the RhoA/ROCK pathway. A simplified representation of this pathway and the inhibitory action of Fasudil is depicted below.

Preclinical Efficacy in Various Disease Models

Fasudil has demonstrated therapeutic potential in a wide array of preclinical models, spanning cardiovascular diseases, neurological disorders, and oncology.

Cardiovascular Effects

In numerous preclinical models of cardiovascular diseases, including hypertension, pulmonary hypertension, and ischemia-reperfusion injury, ROCK inhibitors like Fasudil have shown significant efficacy.[4] These effects are attributed to the reduction of vascular smooth muscle hypercontraction, attenuation of endothelial dysfunction, and decreased inflammatory cell recruitment.[4] A meta-analysis of 19 preclinical studies on myocardial ischemia/reperfusion injury in animal models revealed that Fasudil treatment significantly reduced myocardial infarct size, lowered cardiac enzyme levels, and improved systolic and diastolic functions.[5][6]

| Disease Model | Animal Model | Key Findings | Reference |

| Myocardial Ischemia/Reperfusion | Rat | Reduced myocardial infarct size, decreased cardiac enzymes, improved systolic and diastolic functions. | [5][6] |

| Metabolic Syndrome | Rat | Ameliorated systolic blood pressure, improved glycemic indices, and reduced serum LDL, Rho kinase, and BNP levels. | [7] |

| Myocardial Preconditioning | Rat | High dose (10 mg/kg) produced cardioprotective effects against arrhythmias and reduced infarct size. | [8] |

Neuroprotective Effects

Fasudil has been investigated for its neuroprotective potential in models of brain ischemia-reperfusion injury. In a rat model of middle cerebral artery occlusion (MCAO), this compound decreased neurological deficits and reduced cerebral infarct size.[9][10] These effects are potentially mediated by the augmentation of eNOS protein expression and inhibition of iNOS protein expression.[9] In vitro studies using rat brain slices subjected to oxygen-glucose deprivation (OGD) showed that Fasudil increased neuronal cell viability by 40% in the cortex and 61% in the hippocampus.[9][10]

| Disease Model | Animal/Cell Model | Key Quantitative Data | Key Mechanisms | Reference |

| Brain Ischemia-Reperfusion (MCAO) | Rat | Significantly smaller cerebral infarct size. | Restored eNOS expression, reduced iNOS expression. | [9][10] |

| Oxygen-Glucose Deprivation | Rat brain slices | Increased neuronal viability by 40% (cortex) and 61% (hippocampus). Increased SOD activity by 50% (cortex) and 58% (hippocampus). | Inhibition of iNOS activity and oxidative stress. | [9][10] |

| Ischemic Neuronal Apoptosis | Rat (MCAO) | Significantly decreased infarct area, neuronal apoptosis, and caspase-3 activity. | Maintained postischemic Akt activity, decreased PTEN and ROCK activity. | [11] |

Anti-Tumor Activity

Preclinical studies have highlighted the potential of Fasudil in cancer therapy, primarily through the inhibition of tumor cell migration, invasion, and metastasis.[1][3] In various cancer cell lines, Fasudil has been shown to modify tumor cell morphology and inhibit anchorage-independent growth.[3]

| Cancer Model | Animal/Cell Model | Key Quantitative Data | Reference |

| Peritoneal Dissemination | Mouse (MM1) | Reduced tumor burden and ascites production by >50%. | [3][12] |

| Experimental Lung Metastasis | Mouse (HT1080) | Decreased lung nodules by approximately 40%. | [3][12] |

| Orthotopic Breast Cancer | Mouse (MDA-MB-231) | 3-fold more tumor-free mice in the Fasudil-treated group versus control. | [3][12] |

| Small-Cell Lung Cancer | NCI-H1339 cells | IC50 of 76.04 µg/mL for proliferation inhibition. | [13] |

| Non-Small Cell Lung Cancer | H1975, HCC827, PC9 cells | Dose-dependent inhibition of cell proliferation. | [14] |

Analgesic Effects

Fasudil has been evaluated in preclinical models of neuropathic and inflammatory pain. At a dose of 30 mg/kg, it significantly attenuated mechanical allodynia in models of spinal nerve ligation (77%), chronic constriction injury (53%), and capsaicin-induced secondary mechanical hypersensitivity (63%).[15] The ED50 was determined to be 10.8 mg/kg in the spinal nerve ligation model and 5.7 mg/kg in an osteoarthritis pain model.[15]

| Pain Model | Animal Model | Dose | Key Quantitative Data | Reference |

| Spinal Nerve Ligation (SNL) | Rat | 30 mg/kg | 77% attenuation of mechanical allodynia. | [15] |

| Chronic Constriction Injury (CCI) | Rat | 30 mg/kg | 53% attenuation of mechanical allodynia. | [15] |

| Osteoarthritis (OA) Pain | Rat | - | ED50 of 5.7 mg/kg. | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of Fasudil.

In Vitro ROCK Inhibition Assay

A common method to determine the inhibitory activity of Fasudil on ROCK is a cell-free kinase assay.

Animal Model of Liver Fibrosis

The anti-fibrotic effects of Fasudil have been investigated in a thioacetamide (TAA)-induced liver fibrosis model in mice.

-

Animal Model: Male C57BL/6 mice.

-

Induction of Fibrosis: Administration of TAA at 200 mg/kg once every 3 days for a total of 12 times.[16]

-

Treatment: One week after the start of TAA induction, Fasudil (10 mg/kg) is administered intraperitoneally once a day for 3 weeks.[16]

-

Assessments:

Pharmacokinetics

The pharmacokinetic profile of Fasudil has been characterized in rats and dogs. Studies show that Fasudil is rapidly distributed and eliminated from the body.[17] In rats, the pharmacokinetic behavior is dose-dependent in the range of 2-6 mg/kg.[18] A significant gender difference in the pharmacokinetics of Fasudil has been observed in rats, but not in beagle dogs.[18]

| Species | Dose | Key Pharmacokinetic Parameters | Reference |

| Rat | 3, 6, 12 mg/kg (IV) | Terminal half-life (t1/2β): 24.9 - 41.3 min | [17] |

| Rat | 6 mg/kg (IV) | Highest concentrations in lung, kidney, spleen, and intestine at 5 and 20 min post-dosing. | [17] |

| Rat | 6 mg/kg (IV) | Excretion: 41.1% in urine, 6.4% in feces, 38.4% in bile. | [17] |

| Rat | - | Plasma protein binding: 53.2% | [17] |

Conclusion

The preclinical data for this compound demonstrates a robust profile as a ROCK inhibitor with significant therapeutic potential across a spectrum of diseases. Its well-defined mechanism of action, coupled with demonstrated efficacy in models of cardiovascular disease, neurological injury, cancer, and pain, underscores its versatility. The available pharmacokinetic data provides a solid foundation for translational studies. Further research to explore its full therapeutic utility and to optimize dosing regimens for different indications is warranted.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 3. The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms [frontiersin.org]

- 6. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fasudil, a Rho kinase inhibitor, attenuates cardiovascular changes in an experimental rat model of metabolic syndrome via modulation of PCSK9 and BNP. [fumj.journals.ekb.eg]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective potential of this compound in brain ischemia-reperfusion injury of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Potential of this compound in Brain Ischemia-Reperfusion Injury of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rho-kinase inhibitor, fasudil, prevents neuronal apoptosis via the Akt activation and PTEN inactivation in the ischemic penumbra of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Characterization of Fasudil in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fasudil prevents liver fibrosis via activating natural killer cells and suppressing hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Study on the Pharmacokinetics of Fasudil, a selective Rho kinase inhibitor | Semantic Scholar [semanticscholar.org]

- 18. Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Fasudil for Cerebral Vasospasm: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral vasospasm, a delayed and sustained narrowing of the cerebral arteries, remains a significant cause of morbidity and mortality following aneurysmal subarachnoid hemorrhage (aSAH). This guide provides an in-depth technical overview of Fasudil, a potent Rho-kinase (ROCK) inhibitor, for the research and development of treatments for cerebral vasospasm. Fasudil has been approved for this indication in Japan and China and continues to be a subject of extensive research globally. This document details its mechanism of action, summarizes key preclinical and clinical data, and provides established experimental protocols to facilitate further investigation.

Mechanism of Action: The Rho/Rho-Kinase (ROCK) Signaling Pathway

Fasudil's primary therapeutic effect in cerebral vasospasm is mediated through the inhibition of the Rho/Rho-kinase (ROCK) signaling pathway, a critical regulator of vascular smooth muscle contraction.[1][2]

Under pathological conditions following subarachnoid hemorrhage, various agonists activate the small GTPase RhoA. Activated RhoA, in turn, stimulates ROCK. ROCK exerts its effects through two primary mechanisms:

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, leading to its inactivation.[1]

-

Direct Phosphorylation of Myosin Light Chain (MLC): ROCK can directly phosphorylate MLC at Ser19, promoting actin-myosin cross-bridging.[3]

Both actions lead to a sustained increase in phosphorylated MLC, resulting in smooth muscle hypercontraction and vasospasm. Fasudil, as a competitive inhibitor of the ATP-binding site of ROCK, disrupts this cascade, leading to vasodilation.[1]

Beyond its direct vasodilatory effects, Fasudil exhibits pleiotropic neuroprotective properties, including the enhancement of endothelial nitric oxide synthase (eNOS) activity, which contributes to improved cerebral blood flow, and anti-inflammatory effects.[4][5]

Signaling Pathway Diagram

Preclinical Research: Experimental Protocols and Data

Animal Models of Cerebral Vasospasm

1. Double Hemorrhage Model (Rabbit/Rat): This is a widely used model to induce delayed vasospasm that mimics the clinical time course.

-

Protocol:

-

Anesthetize the animal (e.g., New Zealand white rabbit or Sprague-Dawley rat).

-

Under sterile conditions, perform a surgical exposure of the atlanto-occipital membrane.

-

Puncture the cisterna magna with a fine-gauge needle and withdraw a small amount of cerebrospinal fluid (CSF).

-

Inject non-heparinized autologous arterial blood (e.g., 1 ml for rabbits) into the cisterna magna over a period of 20-60 seconds.[6]

-

Repeat the blood injection 24-48 hours later to augment the vasospastic response.[6]

-

Vasospasm typically peaks between day 3 and day 7 post-SAH.

-

2. Endothelin-1 (ET-1) Induced Vasospasm Model (Rat): This model induces a rapid and potent, though often transient, vasospasm.

-

Protocol:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Perform a craniotomy to expose the middle cerebral artery (MCA).

-

Using a stereotaxic injector, apply Endothelin-1 (a potent vasoconstrictor) directly adjacent to the MCA.[7][8]

-

Cerebral blood flow can be monitored using Laser Doppler Flowmetry (LDF) to confirm ischemia.[7]

-

Assessment of Vasospasm and Neurological Outcome

-

Angiographic Assessment: Digital Subtraction Angiography (DSA) or Magnetic Resonance Angiography (MRA) is used to measure the diameter of cerebral arteries (e.g., basilar artery, MCA) before and after induction of vasospasm and treatment.[5][6][9]

-

Neurological Scoring: In rodent models, various scoring systems, such as the modified Garcia score, are used to assess motor and sensory deficits.[10]

Experimental Workflow Diagram

Preclinical Efficacy Data

| Animal Model | Fasudil Dose and Route | Key Findings | Reference |

| Canine Double Hemorrhage | 3 mg/kg IV | Significantly reversed angiographic vasospasm of the basilar artery. | [6] |

| Rabbit Double Hemorrhage | Not specified | Significant decrease in the occurrence of vasospasm; intra-arterial administration was more efficacious than intravenous. | [11] |

| Rat Double Hemorrhage | 2.5 mg/kg and 5 mg/kg intrathecal | Ameliorated vasospasm in the basilar artery. | [12] |

Clinical Research: Trial Design and Quantitative Outcomes

Clinical Trial Protocols

-

Patient Population: Patients with aneurysmal subarachnoid hemorrhage, typically Hunt and Hess grades I to IV.[1]

-

Treatment Regimen: A common regimen is 30 mg of Fasudil hydrochloride administered via intravenous injection over 30 minutes, three times a day for 14 days following surgery.[1][4]

-

Control Groups: Placebo or other standard-of-care treatments like nimodipine (a calcium channel blocker).[1][13]

-

Primary Endpoints:

Clinical Efficacy Data

| Trial Comparison | Fasudil Regimen | Key Efficacy Outcomes | Reference |

| Fasudil vs. Placebo | 30 mg IV 3x/day for 14 days | - Reduced angiographically demonstrable vasospasm by 38%.- Reduced symptomatic vasospasm by 30%.- Reduced poor clinical outcome associated with vasospasm by 54%. | [14] |

| Fasudil vs. Nimodipine | 30 mg IV 3x/day for 14 days | - Incidence of symptomatic vasospasm: 15.2% (Fasudil) vs. 28.1% (Nimodipine).- Good recovery (GOS): 69.7% (Fasudil) vs. 55.9% (Nimodipine). | [1][4] |

| Fasudil vs. Nimodipine (Final Results) | Not specified | - Good clinical outcome: 74.5% (Fasudil) vs. 61.7% (Nimodipine). | [2][13] |

Safety and Tolerability

Fasudil is generally well-tolerated. The most commonly reported adverse events are mild and transient.

| Study | Fasudil Group (Adverse Events) | Control (Nimodipine) Group (Adverse Events) | Serious Adverse Events | Reference |

| Zhao et al., 2006 | 13 out of 37 patients | 15 out of 35 patients | No serious adverse events reported in the Fasudil group. | [1][4] |

| Zhao et al., 2011 | Similar to Nimodipine group | Similar to Fasudil group | No serious adverse events reported in the Fasudil group. | [13] |

Note: A serious adverse event of intracranial hemorrhage has been reported in the context of intra-arterial administration of Fasudil for the treatment of cerebral vasospasm.[3]

Conclusion

Fasudil represents a significant therapeutic agent in the management of cerebral vasospasm, with a well-defined mechanism of action centered on the inhibition of the Rho/ROCK pathway. Preclinical and clinical data robustly support its efficacy in reducing vasospasm and improving clinical outcomes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of Fasudil and other ROCK inhibitors. Future research may focus on optimizing dosing regimens, exploring alternative delivery methods, and further elucidating its pleiotropic neuroprotective effects.

References

- 1. Effect of Fasudil Hydrochloride, a Protein Kinase Inhibitor, on Cerebral Vasospasm and Delayed Cerebral Ischemic Symptoms After Aneurysmal Subarachnoid Hemorrhage [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Intracranial hemorrhage after intra-arterial administration of fasudil for treatment of cerebral vasospasm following subarachnoid hemorrhage: a serious adverse event - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of fasudil hydrochloride, a protein kinase inhibitor, on cerebral vasospasm and delayed cerebral ischemic symptoms after aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Longitudinal imaging and evaluation of SAH-associated cerebral large artery vasospasm in mice using micro-CT and angiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cerebral vasospasm in a double-injection model in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelin-1 induced middle cerebral artery occlusion model for ischemic stroke with laser Doppler flowmetry guidance in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endothelin-1 Induced Middle Cerebral Artery Occlusion Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MR-angiography allows defining severity grades of cerebral vasospasm in an experimental double blood injection subarachnoid hemorrhage model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurobehavioral testing in subarachnoid hemorrhage: A review of methods and current findings in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cerebral Vasospasm Pharmacological Treatment: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of intrathecal liposomal fasudil for experimental cerebral vasospasm after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of fasudil in patients with subarachnoid hemorrhage: final results of a randomized trial of fasudil versus nimodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alzdiscovery.org [alzdiscovery.org]

Fasudil in Cardiovascular Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fasudil, a potent Rho-kinase (ROCK) inhibitor, and its application in various preclinical cardiovascular disease models. Fasudil has been extensively studied for its therapeutic potential in conditions such as hypertension, atherosclerosis, myocardial infarction, and heart failure.[1][2] This document summarizes the quantitative data from key studies, details common experimental protocols, and visualizes the underlying signaling pathways and research workflows.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Pathway

Fasudil's primary mechanism of action is the inhibition of Rho-kinase (ROCK), a crucial enzyme in the RhoA signaling cascade.[2] The RhoA/ROCK pathway is a significant regulator of numerous cellular processes implicated in cardiovascular disease, including smooth muscle contraction, cell proliferation, migration, inflammation, and apoptosis.[3][4]

In vascular smooth muscle cells, agonists like angiotensin-II or endothelin-1 activate G-protein-coupled receptors, leading to the activation of the small GTPase RhoA. Activated RhoA-GTP, in turn, activates ROCK. ROCK promotes vasoconstriction through two main actions: it phosphorylates and inactivates myosin light chain (MLC) phosphatase, and it directly phosphorylates the myosin light chain.[2][3] This increases the levels of phosphorylated MLC, leading to smooth muscle contraction and increased vascular tone.[2] Fasudil competitively inhibits the ATP-binding site of ROCK, preventing these downstream phosphorylation events and thereby promoting vasodilation.[2][5]

Beyond vasodilation, ROCK inhibition by Fasudil confers cardioprotective effects by increasing the expression of endothelial nitric oxide synthase (eNOS), reducing oxidative stress, and inhibiting apoptosis and inflammation.[5][6][7][8]

Application in Cardiovascular Disease Models

Fasudil has demonstrated significant efficacy in a wide range of animal models of cardiovascular disease. The following sections summarize the quantitative outcomes across different pathologies.

In models of acute myocardial infarction (AMI) and I/R injury, Fasudil protects the ischemic myocardium, reduces infarct size, and improves cardiac function.[9] Its mechanisms include the inhibition of cardiomyocyte apoptosis, reduction of oxidative stress, and alleviation of inflammation.[6][8][9]

| Disease Model | Animal | Fasudil Dosage | Key Quantitative Outcomes | Reference |

| Myocardial I/R | Rats | Quantitative fasudil perfusion | ↓ Rho-ROCK kinase activity by 18.3%↓ Myocardial cell apoptosis rate by 26.4%↓ Myocardial ischemic area by 32.5% | [10] |

| Acute Myocardial Infarction | Rats | Dose-dependent | ↓ Rho kinase expression in myocardial tissue↓ Apoptosis↑ Bcl-2 expression, ↓ Bax expression | [9] |

| Myocardial I/R (Meta-Analysis) | Various animal models | Various | ↓ Myocardial infarct size (P < 0.05)↓ Cardiac enzymes (P < 0.05)Improved systolic and diastolic functions (P < 0.05) | [6][7] |

| Adriamycin-induced Chronic Heart Injury | C57BL6 Mice | 2 or 10 mg/kg/day | Ameliorated cardiac damage, restored heart function, suppressed apoptosis, and reduced oxidative stress. | [11] |

Fasudil has been shown to slow the formation of early atherosclerotic plaques and promote the regression of established lesions.[12] This is achieved by reducing macrophage accumulation and preventing intima-media thickening without significantly affecting blood pressure or lipid profiles.[12][13]

| Disease Model | Animal | Fasudil Dosage | Key Quantitative Outcomes | Reference |

| Atherosclerosis (Delayed Treatment) | ApoE-KO Mice | 100 mg/kg/day for 12 weeks | ↓ Plaque area by 54% (P < 0.05) in brachiocephalic artery | [12] |

| Atherosclerosis (Early Treatment) | ApoE-KO Mice | 30 or 100 mg/kg/day | Significantly reduced lesion size compared to controls (P < 0.05) | [12] |

| Flow-induced Vascular Remodeling | C57Bl/6J Mice | Not specified | ↓ Medial area by ~28% (P < 0.05)↓ Intima + Media area by 45% (P < 0.001)↓ Medial thickness by 18% (P < 0.05)↓ Intima + Media thickness by 32% (P < 0.05) | [13] |

Fasudil effectively lowers blood pressure in various models of hypertension, including systemic and pulmonary hypertension. It improves endothelial function and reverses vascular and ventricular remodeling.[14][15][16]

| Disease Model | Animal | Fasudil Dosage | Key Quantitative Outcomes | Reference |

| Spontaneous Hypertension | Rats (SHR) | 10 mg/kg i.p. for 6 weeks | Significantly decreased mean arterial blood pressureCorrected aortic hypercontractility and restored relaxation | [16] |

| Hypoxic Pulmonary Hypertension | Rats | Not specified | ↓ Mean Pulmonary Artery Pressure (mPAP)↓ Right Ventricular Hypertrophy Index (RVHI)Reduced pulmonary arteriolar wall thickening | [14][17] |

| sFlt-1-induced Hypertension (Preeclampsia model) | Pregnant Mice | 10 or 50 mg/kg via tail vein | Attenuated the increase in blood pressure and urine protein levels | [18] |

| Monocrotaline-induced Pulmonary Hypertension | Rats | Oral administration | ↓ RV systolic pressure and mPAPReduced pulmonary arterial remodeling and RV hypertrophy | [19] |

In models of heart failure, Fasudil has been shown to inhibit adverse cardiac remodeling, suppress fibrosis, and improve overall cardiac function.[20] It acts by suppressing pathways that lead to pathological hypertrophy and apoptosis.[20][21]

| Disease Model | Animal | Fasudil Dosage | Key Quantitative Outcomes | Reference |

| Isoproterenol-induced Heart Failure | Sprague-Dawley Rats | Low and high doses | Markedly suppressed ROCK-1 mRNA expression and MYPT-1 phosphorylationInhibited ISO-induced JNK activation and c-fos/c-jun expression | [20] |

| Myocardial Infarction-induced Heart Failure | ICR Mice | Not specified | Reduced cardiac fibrosis and myocyte enlargement | [21] |

Experimental Protocols & Workflows

The evaluation of Fasudil in preclinical models involves standardized procedures for disease induction, drug administration, and endpoint analysis.

-

Myocardial Ischemia/Reperfusion (Rat Model):

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Procedure: Anesthetize the animal and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery for a period of 20-45 minutes to induce ischemia.[10]

-

Reperfusion: Release the ligature to allow blood flow to resume for a period ranging from 80 minutes to several hours.[10]

-

Fasudil Administration: Administer Fasudil (e.g., 15 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection before or during reperfusion.[8][10]

-

Analysis: Measure infarct size using TTC staining, assess cardiac function via echocardiography, and analyze molecular markers (e.g., ROCK activity, apoptotic proteins) in heart tissue using Western blot or PCR.[6][10]

-

-

Atherosclerosis (ApoE-KO Mouse Model):

-

Animal Model: Apolipoprotein E-knockout (ApoE-KO) mice, which are genetically predisposed to atherosclerosis.[12]

-

Diet: Feed mice a high-fat or "Western" diet for 12-24 weeks to accelerate plaque development.[12]

-

Fasudil Administration: Administer Fasudil orally (e.g., 30-100 mg/kg/day in drinking water) either concurrently with the diet (early treatment) or after plaques are established (delayed treatment).[12]

-

Analysis: Quantify plaque size and composition in the aorta and brachiocephalic artery using ultrasound biomicroscopy (UBM) and histological staining (e.g., Oil Red O for lipids, Mac-2 for macrophages).[12]

-

-

Hypoxic Pulmonary Hypertension (Rat Model):

-

Procedure: House rats in a hypobaric or normobaric hypoxic chamber (e.g., 10% O₂) intermittently for several weeks to induce pulmonary hypertension.[14]

-

Fasudil Administration: Treat animals with Fasudil via i.p. injection or oral administration during the hypoxia exposure period.

-

Analysis: Measure mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP) via right heart catheterization. Calculate the right ventricular hypertrophy index (RVHI) (ratio of right ventricle weight to left ventricle plus septum weight).[14][17] Assess pulmonary vascular remodeling through histological analysis of lung tissue.[14][15]

Conclusion

Fasudil consistently demonstrates robust cardioprotective effects across a multitude of preclinical cardiovascular disease models. Its primary action as a ROCK inhibitor translates into a range of beneficial downstream effects, including vasodilation, improved endothelial function, and attenuation of apoptosis, inflammation, fibrosis, and pathological remodeling. The extensive quantitative data from animal studies strongly supports the therapeutic potential of ROCK inhibition. While Fasudil is clinically approved in some regions for conditions like cerebral vasospasm, these preclinical findings provide a strong rationale for further clinical trials to evaluate its efficacy in treating a broader spectrum of cardiovascular diseases such as heart failure, atherosclerosis, and pulmonary hypertension.[3][19][22]

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 3. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fasudil - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms [frontiersin.org]

- 7. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effects of Fasudil at Different Doses on Acute Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellmolbiol.org [cellmolbiol.org]

- 11. Rho Kinase Inhibition by Fasudil Attenuates Adriamycin-Induced Chronic Heart Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of fasudil on early atherosclerotic plaque formation and established lesion progression in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fasudil, a Rho-kinase inhibitor, prevents intima-media thickening in a partially ligated carotid artery mouse model: Effects of fasudil in flow-induced vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of fasudil on hypoxic pulmonary hypertension and right ventricular hypertrophy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of fasudil on hypoxic pulmonary hypertension and pulmonary vascular remodeling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fasudil improves the endothelial dysfunction in the aorta of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of Rho kinase inhibitor fasudil on the expression ET-1 and NO in rats with hypoxic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fasudil attenuates soluble fms-like tyrosine kinase-1 (sFlt-1)-induced hypertension in pregnant mice through RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Fasudil hydrochloride hydrate, a Rho-kinase inhibitor, suppresses isoproterenol-induced heart failure in rats via JNK and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Effects of the Rho-Kinase Inhibitor, Fasudil, on Pulmonary Hypertension [jstage.jst.go.jp]

Fasudil and Its Effect on Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasudil is a potent inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK), a key enzyme in the regulation of smooth muscle contraction. This technical guide provides an in-depth analysis of the molecular mechanisms by which Fasudil modulates smooth muscle function. It details the intricate RhoA/ROCK signaling pathway, presents quantitative data on Fasudil's inhibitory effects, and offers comprehensive protocols for key experimental assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a clear understanding of the concepts and methodologies discussed.

Introduction: The Role of Fasudil in Smooth Muscle Physiology

Fasudil, an isoquinoline sulfonamide derivative, is a well-characterized inhibitor of Rho-kinase (ROCK). It has been approved for clinical use in Japan and China since 1995 for the treatment of cerebral vasospasm following subarachnoid hemorrhage. Its therapeutic effects are primarily attributed to its ability to induce smooth muscle relaxation, particularly in the vasculature. Understanding the precise mechanism of Fasudil's action is crucial for its application in current therapeutic contexts and for the development of novel treatments for disorders characterized by smooth muscle hypercontraction, such as hypertension and pulmonary arterial hypertension.

Fasudil and its active metabolite, hydroxyfasudil, act by competitively inhibiting the ATP-binding site of ROCK. This inhibition prevents the downstream signaling events that lead to the sensitization of the contractile apparatus to calcium, a process central to sustained smooth muscle tone.

Mechanism of Action: The RhoA/ROCK Signaling Pathway

Smooth muscle contraction is primarily regulated by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC). This phosphorylation is controlled by the balance between the activities of MLC kinase (MLCK) and MLC phosphatase (MLCP). While MLCK is activated by intracellular calcium, the RhoA/ROCK pathway regulates contraction by inhibiting MLCP, a mechanism known as calcium sensitization.

The key steps in this pathway are as follows:

-

Activation of RhoA: Agonists such as norepinephrine, serotonin, or endothelin-1 bind to their respective G-protein-coupled receptors (GPCRs) on the smooth muscle cell membrane. This activates the small GTPase RhoA, causing it to switch from its inactive GDP-bound state to an active GTP-bound state.

-

ROCK Activation: GTP-bound RhoA translocates to the cell membrane and binds to and activates ROCK. The ROCK family consists of two isoforms, ROCK1 and ROCK2, both of which are ubiquitously expressed.

-

Inhibition of MLCP: Activated ROCK phosphorylates the myosin-binding subunit of MLCP, known as MYPT1. This phosphorylation inhibits the catalytic activity of MLCP.

-

Increased MLC Phosphorylation: With MLCP inhibited, the balance shifts in favor of MLCK. This results in an increased level of phosphorylated MLC (p-MLC) for a given intracellular calcium concentration.

-

Smooth Muscle Contraction: Increased p-MLC enhances the ATPase activity of myosin, promoting cross-bridge cycling between actin and myosin filaments and leading to sustained smooth muscle contraction.

Fasudil exerts its effect by directly inhibiting ROCK. By blocking ROCK activity, Fasudil prevents the phosphorylation of MYPT1, thereby relieving the inhibition of MLCP. The now-active MLCP dephosphorylates MLC, leading to smooth muscle relaxation and vasodilation.

Quantitative Data on Fasudil's Efficacy

The inhibitory effects of Fasudil have been quantified in various experimental systems. The following tables summarize key data regarding its potency against different kinases and its functional effects on smooth muscle contraction.

Table 1: Inhibitory Potency of Fasudil and its Metabolite against Various Kinases

| Compound | Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Fasudil | ROCK2 | 0.33 | |

| Fasudil | PKA | 1.2 | |

| Fasudil | PKC | 3.2 | |

| Fasudil | MLCK | 35.0 |

| Hydroxyfasudil | ROCK2 | 0.14 | |

IC₅₀: Half maximal inhibitory concentration. PKA: Protein Kinase A, PKC: Protein Kinase C, MLCK: Myosin Light Chain Kinase.

Table 2: Functional Inhibition of Smooth Muscle Contraction by Fasudil

| Tissue Preparation | Agonist | Fasudil Conc. (µM) | Inhibition of Contraction (%) | Reference |

|---|---|---|---|---|

| Pig Bladder Detrusor (with urothelium) | Carbachol (cumulative) | 3 | 15.1 ± 6.7 | |

| 10 | 32.1 ± 5.2 | |||

| 30 | 64.8 ± 4.1 | |||

| Human Internal Thoracic Artery | Serotonin (3 µM) | 3 | ~55 | |

| Human Saphenous Vein | Serotonin (3 µM) | 3 | ~20 |

| Bovine Middle Cerebral Artery | U46619 | 10 | ~80 (Tension) | |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the effects of Fasudil on smooth muscle contraction.

Vascular Smooth Muscle Contraction Assay (Organ Bath)

This protocol measures the isometric tension of isolated vascular rings to assess the effect of Fasudil on agonist-induced contraction.

Methodology:

-

Tissue Preparation: Euthanize a laboratory animal (e.g., rat) and excise a segment of the thoracic aorta. Immediately place the aorta in ice-cold, oxygenated Krebs-Henseleit buffer.

-

Ring Mounting: Under a dissecting microscope, carefully remove adherent connective tissue and cut the aorta into 2-3 mm wide rings. Suspend the rings between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: Connect the upper hook to an isometric force transducer. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, replacing the buffer every 15-20 minutes.

-

Viability Test: Depolarize the rings with a high-potassium solution (e.g., 80 mM KCl) to confirm tissue viability. Wash the rings and allow them to return to baseline tension.

-

Fasudil Incubation: Pre-incubate the rings with a specific concentration of Fasudil or vehicle for 20-30 minutes.

-

Agonist-Induced Contraction: Generate a cumulative concentration-response curve by adding a vasoconstrictor agonist (e.g., phenylephrine, serotonin) in a stepwise manner.

-

Data Analysis: Record the tension generated at each agonist concentration. Express the contraction as a percentage of the maximum response induced by KCl. Compare the concentration-response curves in the presence and absence of Fasudil to determine its inhibitory effect.

Western Blot for Myosin Light Chain (MLC) Phosphorylation

This protocol quantifies the level of phosphorylated MLC in smooth muscle cells or tissues treated with Fasudil.

Methodology:

-

Cell/Tissue Culture and Treatment: Culture vascular smooth muscle cells to near confluence. Serum-starve the cells for 24 hours. Pre-treat the cells with desired concentrations of Fasudil for 1-2 hours. Stimulate the cells with an agonist (e.g., 10 ng/mL PDGF-BB) for 15-30 minutes.

-

Protein Extraction: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MLC (e.g., anti-p-MLC Thr18/Ser19).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Strip the membrane and re-probe with an antibody for total MLC and a loading control (e.g., β-actin or GAPDH). Quantify band intensity using densitometry software and express p-MLC levels relative to total MLC.

In Vitro Rho-Kinase (ROCK) Activity Assay

This protocol measures the direct inhibitory effect of Fasudil on ROCK enzymatic activity.

Methodology:

-

Assay Preparation: The assay is typically performed in a 96-well plate format using a commercially available ROCK activity assay kit. The kit provides recombinant active ROCK enzyme, a specific substrate (e.g., a peptide derived from MYPT1), and ATP.

-

Inhibitor Incubation: Add various concentrations of Fasudil (or a vehicle control) to the wells.

-

Reaction Initiation: Add the recombinant ROCK enzyme to the wells and incubate for 10 minutes to allow the inhibitor to bind. Initiate the kinase reaction by adding the substrate peptide and ATP mixture.

-

Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes. During this time, ROCK will phosphorylate the substrate.

-

Detection: Stop the reaction. The detection of phosphorylated substrate is often achieved using a phosphospecific antibody. An ELISA-based format is common, where the plate is washed and a primary antibody recognizing the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (like HRP) for colorimetric or fluorometric detection.

-

Data Analysis: Measure the signal (e.g., absorbance or fluorescence) in each well. The signal is proportional to the amount of phosphorylated substrate and thus to ROCK activity. Calculate the percentage of inhibition for each Fasudil concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion

Fasudil is a powerful pharmacological tool and therapeutic agent that functions through the targeted inhibition of the RhoA/ROCK signaling pathway. By preventing the ROCK-mediated inhibition of myosin light chain phosphatase, Fasudil effectively uncouples smooth muscle contraction from calcium sensitization, leading to vasodilation and a reduction in smooth muscle tone. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating smooth muscle physiology and developing novel therapeutics for a range of cardiovascular and other diseases rooted in smooth muscle dysfunction.

Fasudil Mesylate for Pulmonary Hypertension Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fasudil mesylate, a Rho-kinase (ROCK) inhibitor, and its application in the study and potential treatment of pulmonary hypertension (PH). It consolidates key findings from preclinical and clinical research, details common experimental methodologies, and visualizes the underlying molecular pathways and study designs.

Core Mechanism of Action: The RhoA/Rho-Kinase (ROCK) Pathway

Pulmonary hypertension is characterized by elevated pulmonary artery pressure, vasoconstriction, and vascular remodeling.[1] The RhoA/Rho-kinase (ROCK) signaling pathway is a critical regulator of these processes.[2] Fasudil exerts its therapeutic effects by inhibiting ROCK, which is a downstream effector of the small GTP-binding protein RhoA.[3]

Activation of G-protein coupled receptors by vasoconstrictors like endothelin-1 and serotonin leads to the activation of RhoA.[2] Activated RhoA, in turn, activates ROCK. ROCK promotes vascular smooth muscle cell (VSMC) contraction primarily by phosphorylating and inhibiting myosin light chain phosphatase (MLCP). This action increases the phosphorylation of the myosin light chain (MLC), leading to enhanced vasoconstriction.[3][4] Furthermore, the ROCK pathway is implicated in the pathological remodeling of pulmonary arteries by promoting VSMC proliferation, migration, and suppressing apoptosis.[2][5]

Fasudil, and its active metabolite hydroxyfasudil, competitively inhibit the ATP-binding site of ROCK, preventing the downstream signaling that leads to vasoconstriction and cellular proliferation.[4][5] This inhibition results in vasodilation and has been shown to attenuate and even reverse pulmonary vascular remodeling in animal models.[1][5]

Caption: The RhoA/ROCK signaling pathway in pulmonary hypertension and the inhibitory action of Fasudil.

Data Presentation: Summary of Preclinical and Clinical Findings

Quantitative data from various studies demonstrate the effects of fasudil on key parameters in both animal models and human patients with pulmonary hypertension.

Table 1: Hemodynamic Effects of Fasudil in Human Clinical Studies

| Parameter | Patient Group | Fasudil Administration | Key Results | Citation(s) |

| mPAP | PAH | 30 mg IV | ↓ 4.6 mmHg | [6] |

| CHD-PAH | 30 mg vs 60 mg IV | ↓ 8.5% (30mg), ↓ 12.4% (60mg) | [7] | |

| PH-LHD (Reactive) | 30 mg IV | ↓ from 41 to 33 mmHg | [8] | |

| PVR | Severe PH | 30 mg IV | ↓ 17% | [1][9] |

| PAH | 30 mg IV | ↓ 3.0 Wood units | [6] | |

| CHD-PAH | 30 mg vs 60 mg IV | ↓ 22.2% (30mg), ↓ 35.8% (60mg) | [7] | |

| PH-LHD (Reactive) | 30 mg IV | ↓ from 3.5 to 2.7 Wood units | [8] | |

| Cardiac Index (CI) | PAH | 30 mg IV | ↑ (No significant change vs iloprost) | [6] |

| PH-LHD | 30 mg IV | ↑ (2.2 to 2.4 L/min/m²) | [8] | |

| PASP | Group 2 & 3 PH | Oral | Significant decrease | [10][11][12] |

| PH-HFpEF (RPH) | IV (2 weeks) | ↓ from 64.37 to 63.51 mmHg | [13] | |

| mPAP: mean Pulmonary Artery Pressure; PVR: Pulmonary Vascular Resistance; CI: Cardiac Index; PASP: Pulmonary Artery Systolic Pressure; PAH: Pulmonary Arterial Hypertension; CHD: Congenital Heart Disease; PH-LHD: Pulmonary Hypertension due to Left Heart Disease; PH-HFpEF: PH with Preserved Ejection Fraction; RPH: Reactive PH. |

Table 2: Clinical and Functional Outcomes in Human Studies

| Parameter | Patient Group | Fasudil Administration | Key Results | Citation(s) |

| 6MWD | Group 2 & 3 PH | Oral | Significant increase | [10][11][12] |

| PH-HFpEF | IV (2 weeks) | Improved | [13] | |

| PaO₂ | Group 2 & 3 PH | Oral | Significant increase | [10][11][12] |

| FEV₁ | Group 3 PH | Oral | Significant increase | [10][11][12] |

| 6MWD: 6-Minute Walk Distance; PaO₂: Partial Pressure of Oxygen in arterial blood; FEV₁: Forced Expiratory Volume in 1 second. |

Table 3: Key Findings from Preclinical (Animal) Studies

| Animal Model | Fasudil Administration | Key Results | Citation(s) |

| MCT-induced PH (Rat) | Long-term oral | ↓ RVSP, ↓ RV Hypertrophy, ↓ Vascular Remodeling, ↑ Survival | [5] |

| MCT-induced PH (Rat) | Oral (with Sildenafil) | Synergistic improvement in RVSP and RV Hypertrophy | [14] |

| SuHx-induced PH (Rat) | IV | More effective at reducing RVSP than inhaled NO or iloprost | [1] |

| SuHx-induced PH (Rat) | Oral (FDCA) | Dose-dependent ↓ in RVSP, ↓ Wall Thickness, ↓ RV Hypertrophy | [15] |

| Hypoxia-induced PH (Rat) | Intervention | Improved vascular remodeling and endothelial cell injury | [16] |

| PH-LHD (Rat) | Intervention | ↓ Medial wall thickness and muscularization | [17] |

| MCT: Monocrotaline; SuHx: Sugen5416/Hypoxia; RVSP: Right Ventricular Systolic Pressure; RV: Right Ventricle; PH-LHD: Pulmonary Hypertension due to Left Heart Disease; FDCA: Fasudil Dichloroacetate. |

Experimental Protocols

Detailed and standardized protocols are essential for the rigorous evaluation of fasudil in pulmonary hypertension.

Protocol 1: Acute Hemodynamic Study in Humans

This protocol is designed to assess the immediate vasodilatory effects of intravenous fasudil.

-

Patient Selection: Enroll patients with a confirmed diagnosis of pulmonary hypertension (e.g., PAH, PH-LHD) via prior right heart catheterization (RHC).[8][18] Obtain written informed consent.[18]

-

Catheterization: Perform a baseline RHC to measure hemodynamic parameters, including right atrial pressure, pulmonary artery pressure (systolic, diastolic, mean), pulmonary capillary wedge pressure, and cardiac output.[7][18] Calculate pulmonary vascular resistance (PVR) and systemic vascular resistance (SVR).

-

Drug Administration: Administer a single intravenous infusion of fasudil (typically 30 mg) over 30 minutes.[6][8]

-

Post-Infusion Measurement: Repeat the full set of hemodynamic measurements at the end of the 30-minute infusion.[8][18]

-

Data Analysis: Compare baseline and post-infusion hemodynamic parameters using appropriate statistical tests (e.g., paired t-test) to determine the acute effects of the drug.[18]

Caption: Workflow for an acute hemodynamic clinical study of intravenous Fasudil.

Protocol 2: Preclinical Efficacy Study in a Rat Model (MCT-Induced PH)

This protocol evaluates the ability of fasudil to prevent or treat PH in a well-established animal model.

-

PH Induction: Induce pulmonary hypertension in male Sprague-Dawley rats via a single subcutaneous injection of monocrotaline (MCT).[14]

-

Group Allocation: Randomly assign rats to experimental groups:

-

Control (vehicle only)

-

MCT + Vehicle (PH model)

-

MCT + Fasudil (Treatment group)

-

-

Treatment Regimen: For a "treatment" protocol, begin daily administration of fasudil (e.g., oral gavage or intraperitoneal injection) approximately 14-21 days after MCT injection, once PH is established.[5][14] For a "prevention" protocol, start fasudil administration at the same time as the MCT injection.[14]

-

Endpoint Assessment (e.g., at Day 35):

-

Hemodynamics: Anesthetize rats and insert a catheter into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP).[14]

-

Right Ventricular Hypertrophy: Euthanize the animal, excise the heart, and dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh the components separately and calculate the Fulton Index (RV / (LV+S)) as a measure of hypertrophy.[5]

-

Histology: Perfuse and fix the lungs. Embed lung tissue in paraffin, section, and perform staining (e.g., Hematoxylin & Eosin, Elastin van Gieson) to assess pulmonary artery medial wall thickness and vessel muscularization.[14][17]

-

-

Data Analysis: Compare the measured parameters between the different experimental groups using statistical methods like ANOVA.[5]

References

- 1. Effects of the Rho-Kinase Inhibitor, Fasudil, on Pulmonary Hypertension [jstage.jst.go.jp]

- 2. Evaluation of clinical efficacy of fasudil for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 4. Acute vasodilator effects of a Rho-kinase inhibitor, fasudil, in patients with severe pulmonary hypertension | Heart [heart.bmj.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Acute hemodynamic response of infused fasudil in patients with pulmonary arterial hypertension: a randomized, controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The acute effects of 30 mg vs 60 mg of intravenous Fasudil on patients with congenital heart defects and severe pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Effect of fasudil on clinical outcomes of pulmonary hypertension: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Fasudil on Patients with Pulmonary Hypertension Associated with Left Ventricular Heart Failure with Preserved Ejection Fraction: A Prospective Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combination therapy with fasudil and sildenafil ameliorates monocrotaline-induced pulmonary hypertension and survival in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fasudil Dichloroacetate Alleviates SU5416/Hypoxia-Induced Pulmonary Arterial Hypertension by Ameliorating Dysfunction of Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of fasudil on hypoxic pulmonary hypertension and pulmonary vascular remodeling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Acute Effects of Rho-Kinase Inhibitor Fasudil on Pulmonary Arterial Hypertension in Patients With Congenital Heart Defects [jstage.jst.go.jp]

Methodological & Application

Application Notes and Protocols for Fasudil Mesylate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key enzyme in the Rho/ROCK signaling pathway. This pathway is integral to a wide range of cellular functions, including smooth muscle contraction, cell adhesion and motility, and gene expression. Dysregulation of the Rho/ROCK pathway has been implicated in the pathophysiology of numerous diseases. Consequently, fasudil has been investigated as a therapeutic agent in a variety of preclinical animal models, demonstrating potential benefits in cardiovascular, neurological, and pulmonary conditions.

These application notes provide a comprehensive summary of fasudil mesylate dosage and administration protocols across various animal models, compiled from peer-reviewed literature. The information is intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy and mechanisms of fasudil.

Data Presentation: Dosage and Administration Summary

The following tables summarize the dosages and administration routes of this compound used in different animal models.

Table 1: Fasudil Dosage in Rodent Models of Cardiovascular Disease

| Animal Model | Species | Route of Administration | Dosage | Frequency & Duration | Reference |

| Myocardial Ischemia/Reperfusion | Rat | Intravenous | 10 mg/kg | Single dose, 1 hour before ischemia | [1] |

| Myocardial Infarction | Rat | Intraperitoneal | 1, 5, or 20 mg/kg | Twice daily for 4 weeks | [2] |

| Metabolic Syndrome | Rat | Subcutaneous | 10 mg/kg/day | Daily for 3 weeks | [3] |

| Myocardial Ischemia/Reperfusion | Rat | Intraperitoneal | 15 mg/kg | Single dose, for 80 minutes | [4] |

Table 2: Fasudil Dosage in Rodent Models of Pulmonary Hypertension

| Animal Model | Species | Route of Administration | Dosage | Frequency & Duration | Reference |

| Monocrotaline-Induced | Rat | Oral | 30 or 100 mg/kg/day | Daily for prevention or treatment | [5] |

| Sugen/Hypoxia-Induced | Rat | Intragastric | 15, 45, or 135 mg/kg/day | Daily from day 1 after Sugen injection | [6] |

| Hypoxia-Induced | Rat | Intraperitoneal | 15 mg/kg | Not specified | [7] |

Table 3: Fasudil Dosage in Rodent Models of Neurological Disorders

| Animal Model | Species | Route of Administration | Dosage | Frequency & Duration | Reference |

| Amyotrophic Lateral Sclerosis (SOD1G93A) | Mouse | Oral (in drinking water) | 30 or 100 mg/kg/day | Daily from 5 weeks until endpoint | [8] |

| Amyotrophic Lateral Sclerosis (SOD1G93A) | Mouse | Oral | 30 or 100 mg/kg | Treatment initiated at 80 days of life | [9] |

| Alzheimer's Disease (Aβ-induced) | Rat | Intraperitoneal | 5 or 10 mg/kg | Once daily for 14 days | [10] |

| Ischemia/Reperfusion | Mouse | Gavage | 30 mg/kg | Once daily for 3 days | [11] |

Experimental Protocols

Protocol 1: Myocardial Infarction Model in Rats

This protocol describes the induction of acute myocardial infarction (AMI) in rats via ligation of the left anterior descending (LAD) coronary artery, a widely used method to mimic human AMI.[3][12][13]

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., sodium pentobarbital, ketamine/xylazine mixture)[12]

-

Mechanical ventilator

-

Surgical instruments (scissors, forceps, needle holder, chest retractor)

-

Suture material (e.g., 5-0 or 6-0 silk)

-

This compound

-

Vehicle (e.g., normal saline)

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Intubate the trachea and connect the animal to a mechanical ventilator.

-

Surgical Preparation: Shave the chest area and disinfect with an appropriate antiseptic.

-

Thoracotomy: Make a left thoracotomy incision at the fourth intercostal space to expose the heart. Use a chest retractor to gently spread the ribs.

-

LAD Ligation: Carefully open the pericardium to visualize the LAD artery. Pass a suture needle with silk thread under the LAD, approximately 2-3 mm from its origin.

-

Induction of Ischemia: Tightly tie the suture to occlude the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle and ST-segment elevation on an electrocardiogram (ECG).

-

Fasudil Administration (Example): For a 4-week treatment protocol, administer fasudil (1, 5, or 20 mg/kg) or vehicle via intraperitoneal injection twice daily, starting after the induction of AMI.[2]

-

Closure and Recovery: Close the chest wall in layers. Allow the animal to recover from anesthesia in a warm, clean cage with close monitoring.

Protocol 2: Monocrotaline-Induced Pulmonary Hypertension in Rats

This protocol outlines the induction of pulmonary hypertension (PH) using a single injection of monocrotaline (MCT), which causes endothelial damage and subsequent vascular remodeling.[14][15][16][17]

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Monocrotaline (MCT)

-

1 M HCl and 3 M NaOH for pH adjustment

-

Normal saline

-

This compound

-

Vehicle for oral administration

Procedure:

-

MCT Preparation: Dissolve MCT in 1 M HCl and neutralize to a pH of approximately 7.2 with 3 M NaOH. Dilute to the final concentration with normal saline.

-

Induction of PH: Administer a single subcutaneous injection of MCT (typically 60 mg/kg).[17]

-

Fasudil Administration (Example):

-

Prevention Protocol: Begin daily oral administration of fasudil (30 or 100 mg/kg) or vehicle concurrently with the MCT injection.[5]

-

Treatment Protocol: Initiate daily oral administration of fasudil (30 or 100 mg/kg) or vehicle at a predetermined time point after MCT injection when PH is established (e.g., 2-3 weeks).[5]

-

-

Monitoring: Monitor the animals for clinical signs of PH, such as tachypnea and lethargy. Body weight should be recorded regularly.

-

Endpoint Analysis: After the designated treatment period (typically 4-6 weeks post-MCT), perform hemodynamic measurements (e.g., right ventricular systolic pressure), and collect heart and lung tissues for histological and molecular analysis.

Protocol 3: SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

This protocol involves the use of a transgenic mouse model that expresses a mutant human superoxide dismutase 1 (SOD1G93A) gene, leading to progressive motor neuron degeneration mimicking human ALS.[5][18][19][20][21]

Materials:

-

SOD1G93A transgenic mice [B6SJL-TgN(SOD1-G93A)1Gur]

-

Wild-type littermates as controls

-

This compound

-

Drinking water

Procedure:

-

Animal Husbandry: House SOD1G93A mice and their wild-type littermates under standard conditions with ad libitum access to food and water.

-

Genotyping: Confirm the genotype of the mice by PCR analysis of DNA extracted from tail biopsies.

-

Fasudil Administration (Example): Dissolve fasudil in the drinking water at a concentration calculated to deliver a daily dose of 30 or 100 mg/kg. Begin administration at a presymptomatic stage (e.g., 5 weeks of age) and continue until the experimental endpoint.[8] Alternatively, initiate oral gavage at a symptomatic stage (e.g., 80 days of life).[9]

-

Monitoring of Disease Progression:

-

Body Weight: Monitor body weight regularly as weight loss is a key indicator of disease progression.

-

Motor Function: Assess motor performance using tests such as the rotarod, hanging-wire test, or gait analysis.

-

Disease Onset: Note the age of onset of clinical signs, such as tremors or hind-limb splay.

-

Survival: Record the lifespan of the animals.

-

-

Endpoint Analysis: At the terminal stage of the disease, collect spinal cord and muscle tissues for histological and molecular analyses to assess motor neuron loss and muscle atrophy.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Fasudil inhibits the Rho-kinase (ROCK) signaling pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo studies with fasudil.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Effects of Fasudil at Different Doses on Acute Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Acute Myocardial Infarction in Rats [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. 2.7. ALS Mouse Model [bio-protocol.org]

- 6. scienceopen.com [scienceopen.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rho Kinase Inhibition with Fasudil in the SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis-Symptomatic Treatment Potential after Disease Onset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rho Kinase Inhibitor Fasudil Protects against β‐Amyloid‐Induced Hippocampal Neurodegeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fasudil mediates neuroprotection in ischemia/reperfusion by modulating the ROCK-PPARα-NOX axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of early pathogenesis in the SOD1G93A mouse model of ALS: part I, background and methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) | PLOS One [journals.plos.org]

- 21. als.be [als.be]

Application Notes and Protocols for Cell Migration Assays Using Fasudil Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process integral to a variety of physiological and pathological phenomena, including embryonic development, tissue repair, immune response, and cancer metastasis. The dynamic rearrangement of the actin cytoskeleton, governed by signaling pathways, is paramount to cell motility. The Rho family of small GTPases, particularly RhoA and its downstream effector Rho-associated coiled-coil containing protein kinase (ROCK), are central regulators of this process.[1][2][3] The Rho/ROCK pathway influences cell contraction, stress fiber formation, and focal adhesion, all of which are critical for cell migration.[2][4]

Fasudil is a potent and selective inhibitor of ROCK.[1][5] By inhibiting ROCK, Fasudil leads to the relaxation of smooth muscle and has been clinically used for treating cerebral vasospasm.[1][5] In the context of cell migration, Fasudil has been shown to impede the migratory and invasive capabilities of various cell types, including cancer cells, by disrupting the organization of the actin cytoskeleton.[2][6][7] This makes Fasudil a valuable tool for studying the mechanisms of cell migration and a potential therapeutic agent for diseases characterized by aberrant cell motility, such as cancer.[2][8]

These application notes provide detailed protocols for two widely used in vitro cell migration assays—the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay—incorporating Fasudil treatment to investigate its inhibitory effects.

Mechanism of Action of Fasudil in Inhibiting Cell Migration

Fasudil functions as a competitive inhibitor of the ATP-binding site of ROCK.[9] This inhibition prevents ROCK from phosphorylating its downstream targets, most notably Myosin Light Chain (MLC) and the Myosin Binding Subunit of MLC phosphatase.[5] The dephosphorylation of MLC leads to a reduction in actomyosin contractility and the disassembly of stress fibers, which are essential for the generation of traction forces required for cell movement.[6] Consequently, treatment with Fasudil results in altered cell morphology and a significant reduction in migratory capacity.[7]

Data Presentation

The following tables provide a structured summary of representative quantitative data that can be obtained from the described cell migration assays with Fasudil treatment.

Table 1: Wound Healing (Scratch) Assay Data Summary

| Cell Line | Fasudil Concentration (µM) | Time Point (hours) | Wound Closure (%) |

| MDA-MB-231 | 0 (Control) | 24 | 85 ± 5 |

| 10 | 24 | 55 ± 7 | |

| 50 | 24 | 30 ± 6 | |

| 100 | 24 | 15 ± 4 | |

| A549 | 0 (Control) | 24 | 90 ± 6 |

| 10 | 24 | 60 ± 8 | |

| 50 | 24 | 35 ± 5 | |

| 100 | 24 | 20 ± 5 |

Note: Data are presented as mean ± standard deviation and are hypothetical examples based on literature findings.[7][10]

Table 2: Transwell Migration Assay Data Summary

| Cell Line | Fasudil Concentration (µM) | Incubation Time (hours) | Number of Migrated Cells (per field) |

| HT-1080 | 0 (Control) | 6 | 250 ± 20 |

| 10 | 6 | 150 ± 15 | |

| 50 | 6 | 75 ± 10 | |

| 100 | 6 | 30 ± 5 | |

| Glioma Cells | 0 (Control) | 6 | 180 ± 18 |

| 10 | 6 | 110 ± 12 | |

| 50 | 6 | 60 ± 8 | |

| 100 | 6 | 25 ± 6 |

Note: Data are presented as mean ± standard deviation and are hypothetical examples based on literature findings.[11]

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration in vitro.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Serum-free or low-serum medium

-

Fasudil stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tips or a cell scraper

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[12]

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 90-100% confluency.[10]

-

Serum Starvation (Optional): To minimize cell proliferation, replace the complete medium with serum-free or low-serum (e.g., 0.5-1% FBS) medium and incubate for 12-24 hours.[13]

-

Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.[10]

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Fasudil Treatment: Replace the medium with fresh serum-free or low-serum medium containing various concentrations of Fasudil (e.g., 0, 10, 50, 100 µM).[7] The control group should receive the vehicle alone.

-

Image Acquisition: Immediately after adding the treatment medium (0 hours), capture images of the scratch at predefined locations using a phase-contrast microscope.

-

Incubation: Incubate the plate at 37°C and 5% CO₂.

-

Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) to monitor wound closure.[7][13]

-

Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Transwell (Boyden Chamber) Assay

This assay assesses the migratory capacity of individual cells towards a chemoattractant.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Serum-free or low-serum medium

-

Chemoattractant (e.g., 10% FBS)

-

Fasudil stock solution

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates[14]

-

24-well tissue culture plates

-

PBS

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)[14]

-

Microscope with a camera

Protocol:

-

Preparation of Lower Chamber: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of a 24-well plate.[14]

-

Cell Preparation: Harvest and resuspend the cells in serum-free or low-serum medium to a concentration of 1x10⁵ cells/mL.[14]

-

Fasudil Treatment: Add the desired concentrations of Fasudil (e.g., 0, 10, 50, 100 µM) to the cell suspension.[11] The control group should receive the vehicle alone.

-

Cell Seeding in Upper Chamber: Place the Transwell inserts into the wells of the 24-well plate. Add 200 µL of the cell suspension containing Fasudil to the upper chamber of each insert.[14]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for an appropriate duration to allow for cell migration (e.g., 6-24 hours, depending on the cell type).[11][14]

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 15-20 minutes.

-

Staining: Stain the fixed cells by immersing the insert in a staining solution (e.g., 0.1% crystal violet) for 20-30 minutes.[14]

-

Washing: Gently wash the inserts with water to remove excess stain.

-

Image Acquisition and Quantification: Allow the inserts to air dry. Using a microscope, count the number of stained, migrated cells in several random fields of view.

Mandatory Visualizations

Caption: Workflow for cell migration assays using Fasudil.

Caption: Fasudil inhibits the Rho/ROCK pathway to block cell migration.

References

- 1. Fasudil - Wikipedia [en.wikipedia.org]

- 2. Rho kinase inhibitor fasudil suppresses migration and invasion though down-regulating the expression of VEGF in lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]

- 4. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 6. Fasudil inhibits lung carcinoma-conditioned endothelial cell viability and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fasudil | ROCK | PKA | PKC | Serine/threonin kinase | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. Making sure you're not a bot! [academiccommons.columbia.edu]

- 12. scienceopen.com [scienceopen.com]

- 13. Fasudil Promotes BMSC Migration via Activating the MAPK Signaling Pathway and Application in a Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchhub.com [researchhub.com]

Application Notes and Protocols: A Comparative Analysis of Intravenous and Oral Fasudil Administration in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Fasudil, a potent Rho-kinase (ROCK) inhibitor, comparing its intravenous (IV) and oral administration routes for research purposes. This document includes detailed experimental protocols, quantitative pharmacokinetic data, and visualizations of key signaling pathways to guide study design and execution.

Introduction

Fasudil is a vasodilator and a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] By inhibiting ROCK, Fasudil influences a multitude of cellular processes, including smooth muscle contraction, cell migration, proliferation, and apoptosis, making it a valuable tool in various research fields.[3][4] It has been investigated for its therapeutic potential in conditions such as cerebral vasospasm, pulmonary hypertension, and neurodegenerative diseases.[1][5] The choice between intravenous and oral administration is critical in study design, impacting the pharmacokinetic profile and subsequent pharmacodynamic effects of the compound.

Mechanism of Action: The Rho-Kinase (ROCK) Signaling Pathway

Fasudil exerts its effects primarily through the inhibition of the RhoA/ROCK signaling pathway. RhoA, a small GTPase, activates ROCK, which in turn phosphorylates several downstream targets to regulate cellular functions. A key substrate is Myosin Light Chain Phosphatase (MLCP), which, when phosphorylated by ROCK, is inactivated. This leads to an increase in phosphorylated Myosin Light Chain (MLC) and subsequent smooth muscle contraction.[3] Fasudil, by inhibiting ROCK, promotes the activity of MLCP, leading to MLC dephosphorylation and smooth muscle relaxation.[3]

The ROCK signaling pathway is also implicated in neuronal processes. ROCK activation can lead to neurite retraction and neuronal apoptosis.[6][7] Fasudil's inhibition of ROCK can therefore be neuroprotective.[3][7]

Pharmacokinetic Data: Intravenous vs. Oral Administration

The route of administration significantly alters the pharmacokinetic profile of Fasudil and its active metabolite, hydroxyfasudil.[8] Intravenous administration leads to rapid and complete bioavailability, while oral administration is subject to first-pass metabolism.[8][9]

| Parameter | Administration Route | Fasudil | Hydroxyfasudil | Species | Reference |

| Cmax | Intravenous (30 mg) | 100.6 µg/L | 108.4 µg/L | Human | [8][10] |

| Oral (30 mg) | 1.4 µg/L | 111.6 µg/L | Human | [8][10] | |

| Intravenous | 298 ± 10 ng/mL | - | Rat | [11] | |

| Tmax | Intravenous | - | - | - | |

| Oral | - | - | - | ||

| AUC (0-tz) | Intravenous (30 mg) | - | 449 µg·h/L | Human | [8][10] |

| Oral (30 mg) | - | 309 µg·h/L | Human | [8][10] | |

| Bioavailability (Oral) | - | - | ~69% (relative to IV) | Human | [8][10] |

| Half-life (t1/2) | Intravenous | 0.39 ± 0.12 h | - | Rat | [11] |

| Intravenous (Fasudil Hydrochloride) | 0.335 ± 0.087 h | - | Human | [12] | |